N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-8-4-5-9-17(16)23(19,20)18-11-15-10-13-6-2-3-7-14(13)12-22-15/h2-9,15,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUVPNLCYOKIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
Formation of Isochroman-3-ylmethyl Intermediate: The isochroman-3-ylmethyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key 2-methoxybenzenesulfonamide derivatives and their pharmacological profiles:
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Target Selectivity: Tamsulosin’s 2-ethoxyphenoxyethylamino propyl chain is critical for α1A adrenoceptor selectivity . In contrast, the isochroman group in the main compound may favor interactions with hydrophobic pockets in enzymes or receptors, such as kinases or neurotransmitter transporters. Chalcone derivatives (e.g., compound 75) demonstrate that electron-withdrawing groups (e.g., chloro) enhance anticancer activity by stabilizing the acryloyl π-system, promoting DNA intercalation or topoisomerase inhibition .
Impact of Sulfonamide Positioning: Compound 6e’s 4-aminophenylthio group enables hydrogen bonding with HIV-1 Vif’s cysteine residues, disrupting viral assembly . This highlights the importance of sulfur-containing substituents in antiviral activity.
Stereochemical Considerations: Tamsulosin’s (R)-configuration at the propylamino side chain is essential for receptor binding . Similarly, the isochroman group’s stereochemistry (if chiral) could influence the main compound’s pharmacokinetics.
Halogenation and Potency :
- Chloro-substituted derivatives (e.g., 5b) show enhanced metabolic stability and binding affinity due to halogen-bonding interactions with protein residues .
Biological Activity
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a unique molecular structure characterized by an isochroman moiety attached to a methoxybenzenesulfonamide group. This specific arrangement allows for interactions with various biological targets, which is crucial for its biological efficacy.
The mechanisms through which this compound exerts its effects involve:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially influencing signal transduction pathways.
- Protein Binding : The binding to various proteins can modulate their functions, leading to diverse biological outcomes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) reported range from 150.7 to 295 μg/mL for different derivatives, suggesting promising potential as an antimicrobial agent.
Anticancer Potential
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown varying degrees of cytotoxicity against several cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Colon Adenocarcinoma (LoVo)
- Leukemia (MV4-11)
Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as therapeutic agents in cancer treatment.
Summary of Biological Activities
| Activity Type | Description | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains | 150.7 - 295 μg/mL |
| Anticancer | Cytotoxicity against cancer cell lines (MCF-7, LoVo, MV4-11) | Comparable to doxorubicin |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, supporting its use as a potential antimicrobial agent in clinical settings.
- Anticancer Research : In a comparative analysis involving several derivatives of the compound, researchers found that certain modifications enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization could lead to more effective anticancer therapies.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
